molecular formula C19H19NO7S2 B2530808 methyl 3-(N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate CAS No. 2034252-82-7

methyl 3-(N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate

Cat. No. B2530808
CAS RN: 2034252-82-7
M. Wt: 437.48
InChI Key: YJDQJNQZNMXMCS-UHFFFAOYSA-N
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Description

The compound of interest, methyl 3-(N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate, appears to be a complex molecule that may involve heterocyclic components, a sulfonamide group, and a methoxybenzoate moiety. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help us infer some aspects of the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of heterocyclic structures and the introduction of various functional groups. For instance, the synthesis of Schiff base compounds, as described in paper , involves the reaction of an amine with an aldehyde. This process could be analogous to part of the synthesis pathway for the target compound, considering the presence of a furan moiety, which is a common heterocyclic component in such reactions.

Molecular Structure Analysis

The molecular structure of organic compounds can be elucidated using various spectroscopic techniques, as demonstrated in paper . The Schiff base compound in this study was characterized by MS, IR, 1H NMR, 13C NMR, HETCOR, and UV–Visible spectroscopy, and its crystal structure was determined. These techniques could similarly be applied to determine the structure of this compound, providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds and their interactions with other chemical species can lead to a variety of products. For example, paper discusses the formation of thiophenes and other sulfur-containing compounds from the reaction of 4-hydroxy-5-methyl-3(2H)-furanone with cysteine or hydrogen sulfide. This suggests that the thiophen-3-yl and furan-2-yl groups in the target compound may also undergo similar reactions under certain conditions, potentially leading to a diverse array of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups and molecular structure. Polarographic studies, such as those described in paper , can provide information on the electrochemical behavior of compounds, which is related to their redox properties. Although the compound in paper is not the same as the one of interest, the study of its reduction behavior in various pH conditions can give a general idea of how similar structures might behave in electrochemical settings.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

Research on organophosphorus compounds and heterocyclic phosphorus compounds indicates the importance of derivatives of hydroxybenzoic acids in synthesizing phosphorins and benzoxathiaphosphorins. These pathways involve reactions with compounds that may share structural similarities with "methyl 3-(N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate," showcasing its potential utility in synthesizing complex organophosphorus frameworks (El‐Barbary & Lawesson, 1981).

Potential Pharmacological Activities

The synthesis of bioactive compounds from visnaginone, involving reactions with aromatic aldehydes to afford chalcones and pyrazoline derivatives, exemplifies the potential of structurally related compounds to serve as precursors for pharmacologically active molecules. This suggests that "this compound" could also be a candidate for synthesizing novel therapeutic agents (Abdel Hafez, Ahmed, & Haggag, 2001).

Chemical Analysis Techniques

Developments in analytical chemistry, such as the determination of antiseptics and sunscreen agents in cosmetic products, underscore the relevance of sophisticated chemical analysis techniques. These methodologies could be applicable for analyzing the presence and concentration of "this compound" in various matrices, providing insights into its stability, solubility, and interaction with other compounds (Li, Kang, & Wu, 2000).

properties

IUPAC Name

methyl 3-[[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]sulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO7S2/c1-25-17-4-3-12(19(22)26-2)9-18(17)29(23,24)20-10-14(21)16-6-5-15(27-16)13-7-8-28-11-13/h3-9,11,14,20-21H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDQJNQZNMXMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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